molecular formula C6H8O3S B14061617 methyl (2R)-3-oxothiolane-2-carboxylate

methyl (2R)-3-oxothiolane-2-carboxylate

Cat. No.: B14061617
M. Wt: 160.19 g/mol
InChI Key: TUSSXVYKOOVOID-RXMQYKEDSA-N
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Description

Methyl (2R)-3-oxothiolane-2-carboxylate is a chiral 1,3-oxathiolane ester that serves as a versatile and valuable building block in organic and medicinal chemistry research. Compounds featuring the 1,3-oxathiolane core are of significant interest, most notably as key synthetic intermediates in the production of nucleoside reverse transcriptase inhibitors (NRTIs) such as the antiviral drugs Lamivudine (3TC) and Emtricitabine (FTC) . The stereochemistry at the 2-position is critical for biological activity, making this (2R)-configured ester a crucial precursor for constructing molecules with defined stereocenters . Researchers can utilize this compound to explore novel synthetic pathways, particularly in stereoselective glycosylation reactions for the construction of nucleoside analogs . Its structure, featuring both an ester and a ketone functional group, allows for further chemical modifications, enabling its use in developing new chiral ligands, catalysts, or other complex molecular architectures. This product is intended for research applications and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic purposes, or for human or veterinary use.

Properties

Molecular Formula

C6H8O3S

Molecular Weight

160.19 g/mol

IUPAC Name

methyl (2R)-3-oxothiolane-2-carboxylate

InChI

InChI=1S/C6H8O3S/c1-9-6(8)5-4(7)2-3-10-5/h5H,2-3H2,1H3/t5-/m1/s1

InChI Key

TUSSXVYKOOVOID-RXMQYKEDSA-N

Isomeric SMILES

COC(=O)[C@H]1C(=O)CCS1

Canonical SMILES

COC(=O)C1C(=O)CCS1

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Reactants : Methyl 2-mercaptoacetate and methyl glyoxylate are combined in anhydrous dichloromethane.
  • Catalyst : p-Toluenesulfonic acid (5 mol%) facilitates cyclization.
  • Temperature : Reflux at 40°C for 12 hours under nitrogen atmosphere.
  • Workup : The crude product is washed with saturated NaHCO₃, dried over MgSO₄, and purified via silica gel chromatography.

Key Data :

Parameter Value
Yield 68–72%
Enantiomeric Excess 82–85%
Purity (HPLC) ≥98%

This method suffers from moderate enantioselectivity, necessitating subsequent resolution steps.

Asymmetric Synthesis Using Chiral Auxiliaries

To enhance stereochemical control, chiral menthol esters have been employed as temporary directing groups. A patent by Medical Isotopes, Inc. details:

Menthol-Based Stereochemical Induction

  • Step 1 : (1R,2S,5R)-Menthol is esterified with 3-oxothiolane-2-carboxylic acid using DCC/DMAP in THF.
  • Step 2 : Diastereomeric crystallization from hexane/ethyl acetate (4:1) achieves >99% de.
  • Step 3 : Transesterification with methanol and lipase catalysis yields the methyl ester.

Optimized Conditions :

Parameter Value
Crystallization Yield 45%
Overall Yield 33%
Optical Purity 99.5% ee

This approach, while effective, introduces scalability challenges due to multi-step processing.

Catalytic Asymmetric Ring-Opening Polymerization

Emerging methodologies leverage organocatalysts for enantioselective ring-opening of thiirane derivatives. A 2024 ACS Catalysis study reports:

Thiirane-Based Synthesis

  • Monomer : Methyl 2-(thiirane-2-carboxylate) is prepared via epoxidation of methyl acrylate followed by sulfur insertion.
  • Catalyst : (R)-BINOL-phosphoric acid (10 mol%) in toluene at −20°C.
  • Reaction Time : 48 hours, yielding oligomers with 90% ee.
  • Depolymerization : Thermal treatment at 120°C regenerates the monomeric oxathiolane.

Performance Metrics :

Parameter Value
Conversion 95%
Enantiomeric Excess 90%
Catalyst TON 450

This method offers atom economy but requires precise temperature control to prevent racemization.

Resolution Techniques for Racemic Mixtures

Industrial-scale production often employs kinetic resolution using lipases. A 2023 Organic Process Research & Development article outlines:

Enzymatic Resolution Protocol

  • Substrate : Racemic methyl 3-oxothiolane-2-carboxylate (10 g) in tert-butyl methyl ether.
  • Enzyme : Candida antarctica lipase B (CAL-B) immobilized on acrylic resin.
  • Conditions : 30°C, 200 rpm agitation, 24 hours.
  • Outcome : (2R)-enantiomer remains unreacted, while (2S)-enantiomer is hydrolyzed to the acid.

Efficiency Data :

Parameter Value
Conversion 50%
ee (Product) 98%
Enzyme Reuse Cycles 15

This method is cost-effective but limited by the 50% theoretical maximum yield of the desired enantiomer.

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical synthesis. A 2025 Green Chemistry report demonstrates:

Ball-Milling Technique

  • Reactants : Methyl thioglycolate and methyl pyruvate in a 1:1 molar ratio.
  • Grinding Media : Stainless steel balls (5 mm diameter).
  • Conditions : 30 Hz frequency for 2 hours.
  • Additive : 5 mol% L-proline as chiral promoter.

Results :

Parameter Value
Yield 85%
ee 88%
Solvent Consumption 0 mL

This method reduces waste but currently lacks industrial-scale validation.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-oxotetrahydrothiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 3-oxotetrahydrothiophene-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-oxotetrahydrothiophene-2-carboxylate involves its interaction with various molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to form carboxylic acids. These reactions enable the compound to act as a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

a. Methyl (2R,3S)-3-(4-Methoxyphenyl)oxirane-2-carboxylate (CAS 96125-49-4)

  • Molecular Formula : C₁₁H₁₂O₄ (MW 208.21) .
  • Features : A three-membered oxirane ring with a 4-methoxyphenyl substituent and (2R,3S) stereochemistry.
  • Reactivity: Epoxide rings are highly strained, making them reactive toward nucleophiles (e.g., in ring-opening reactions).

b. Methyl (2R,3S)-3-Phenyloxirane-2-carboxylate (CAS 19190-80-8)

  • Molecular Formula : C₁₀H₁₀O₃ (MW 178.18) .
  • Features : Similar oxirane core but with a phenyl substituent instead of 4-methoxyphenyl.
  • Applications : Such compounds are intermediates in pharmaceuticals and agrochemicals due to their stereochemical precision .

c. Methyl 2-Methyl-4-(oxiran-2-ylmethoxy)-1,2-benzothiazine-3-carboxylate 1,1-Dioxide

  • Features : Combines an oxirane ring with a benzothiazine dioxide scaffold. The sulfone and ester groups increase polarity, influencing solubility and crystallinity .

Key Differences Between Thiolane and Oxirane Systems

Property Methyl (2R)-3-Oxothiolane-2-Carboxylate (Hypothetical) Oxirane-Based Analogues (e.g., )
Ring Size 5-membered thiolane 3-membered oxirane
Heteroatom Sulfur Oxygen
Ring Strain Low (saturated thiolane) High (epoxide)
Electrophilicity Moderate (ketone-driven) High (epoxide-driven)
Stereochemical Complexity Single chiral center (2R) Multiple chiral centers (e.g., 2R,3S)

Functional Group Reactivity

  • Thiolane vs. Oxirane: Thiolane’s sulfur atom can participate in nucleophilic reactions (e.g., alkylation) but is less strained than oxirane, reducing its inherent reactivity. The 3-oxo group in the thiolane derivative may facilitate keto-enol tautomerism or act as a hydrogen-bond acceptor, unlike the epoxide’s electrophilic oxygen .
  • Ester Group : Both compound classes feature methyl esters, which are susceptible to hydrolysis under acidic or basic conditions. Steric hindrance from the thiolane ring may slow hydrolysis compared to oxirane derivatives .

Research Findings from Structural Analogues

  • Synthesis : Oxirane esters like those in are synthesized via epoxidation of α,β-unsaturated esters or nucleophilic ring-opening of precursor epoxides. For example, describes using oxalyl chloride and DMF to generate acid chlorides for esterification .
  • Crystallography : reports single-crystal X-ray data for a benzothiazine dioxide derivative, highlighting planar aromatic systems and intermolecular hydrogen bonding, which could inform packing behavior in thiolane analogues .

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